1,10-Decanediol diacrylate (DDDA, CAS 13048-34-5) is a bifunctional reactive diluent characterized by its ten-carbon aliphatic chain, offering a highly procurement-relevant balance of low viscosity, high reactivity, and enhanced flexibility [1]. In industrial formulation, it serves as a premium alternative to standard short-chain diacrylates, providing an essential tool for formulators needing to reduce shrinkage stress and improve water resistance without sacrificing the rapid cure kinetics required in UV and electron beam (EB) applications. Its low volatility and inherent hydrophobicity make it a critical monomer for high-performance coatings, stereolithography (SLA) 3D printing resins, and advanced structural adhesives [2].
While 1,6-hexanediol diacrylate (HDDA) is the most common and cost-effective benchmark in the difunctional acrylate class, generic substitution with HDDA frequently fails in applications requiring high dimensional accuracy or substrate flexibility [1]. The shorter C6 chain of HDDA results in a higher double-bond density per unit volume, which directly translates to aggressive volumetric shrinkage and severe shrinkage stress during photopolymerization [2]. This stress causes warping, delamination, and micro-cracking in stereolithography (SLA) 3D printing and precision coatings [3]. Furthermore, HDDA yields a more rigid, brittle polymer network and is more susceptible to moisture ingress, making the C10-based DDDA non-interchangeable when long-term flexibility, low curl, and hydrophobicity are mandatory performance criteria[1].
The aliphatic chain length between the acrylate groups fundamentally dictates the rigidity of the cured network. Homopolymerization of DDDA yields a Glass Transition Temperature (Tg) of 36°C, whereas the industry-standard HDDA produces a more rigid network with a Tg of 43°C [1]. This reduction in Tg reflects the enhanced internal plasticization provided by the C10 spacer, which mitigates brittleness in the final cured film [1].
| Evidence Dimension | Homopolymer Glass Transition Temperature (Tg) |
| Target Compound Data | 36°C |
| Comparator Or Baseline | 43°C (1,6-Hexanediol diacrylate, HDDA) |
| Quantified Difference | 7°C reduction in Tg |
| Conditions | Photocured homopolymer network |
A lower Tg is critical for procuring diluents intended for flexible coatings and films, ensuring the material can withstand mechanical deformation without cracking.
Despite its longer molecular chain and higher molecular weight, DDDA maintains an exceptionally low viscosity profile, measuring approximately 10 mPa·s at 25°C [1]. While slightly higher than the 6 mPa·s typical of HDDA, this viscosity remains well within the optimal range for reactive diluents used in inkjet and SLA 3D printing formulations . This allows formulators to achieve the flexibility and low-shrinkage benefits of a C10 monomer without compromising the rheological processability required for precision dispensing[1].
| Evidence Dimension | Dynamic Viscosity at 25°C |
| Target Compound Data | 10 mPa·s |
| Comparator Or Baseline | 6 mPa·s (1,6-Hexanediol diacrylate, HDDA) |
| Quantified Difference | 4 mPa·s increase, maintaining ultra-low diluent status |
| Conditions | Neat monomer at 25°C |
Confirms that buyers can upgrade to a lower-shrinkage, higher-flexibility monomer without forcing a complete rheological reformulation of their liquid resins.
Volumetric shrinkage during UV curing is directly proportional to the concentration of reactive double bonds. DDDA has a molecular weight of 282.37 g/mol compared to HDDA's 226.27 g/mol, resulting in a significantly lower molar concentration of double bonds per unit volume[1]. In stereolithography (SLA) resin formulations, replacing short-chain diluents with DDDA dramatically reduces the internal shrinkage stress that causes part distortion and cracking during the layer-by-layer curing process[2].
| Evidence Dimension | Reactive double bond density (Molecular Weight) |
| Target Compound Data | 282.37 g/mol (lower density) |
| Comparator Or Baseline | 226.27 g/mol (1,6-Hexanediol diacrylate, HDDA) |
| Quantified Difference | ~20% reduction in reactive group density per gram |
| Conditions | UV-cured stereolithography (SLA) resin matrices |
Procuring DDDA is essential for 3D printing and precision optics where curing-induced warping or micro-cracking leads to immediate part rejection.
The extended ten-carbon aliphatic chain of DDDA imparts a strong hydrophobic character to the resulting polymer network, significantly outperforming the shorter six-carbon chain of HDDA in moisture-rich environments. This structural difference reduces water sorption in the cured matrix, which is a critical failure mode in protective coatings and structural adhesives [1]. Consequently, DDDA is explicitly categorized as a water-resistance improver in industrial monomer selection guides .
| Evidence Dimension | Aliphatic spacer length and hydrophobicity |
| Target Compound Data | C10 hydrophobic core |
| Comparator Or Baseline | C6 moderately hydrophobic core (1,6-Hexanediol diacrylate, HDDA) |
| Quantified Difference | 66% increase in non-polar aliphatic chain length |
| Conditions | Cured polymer network exposed to moisture |
Drives procurement for outdoor coatings, marine applications, and electronics encapsulation where moisture ingress degrades mechanical or electrical performance.
DDDA is highly recommended as a reactive diluent in SLA and DLP 3D printing formulations. Its lower double-bond density relative to HDDA minimizes volumetric shrinkage and internal stress, preventing the curling, warping, and micro-cracking often observed in complex or thick-walled printed parts [1].
For coatings applied to flexible substrates like packaging films or thermoformed plastics, DDDA provides the necessary reduction in glass transition temperature (Tg) to prevent the coating from becoming brittle. It allows the formulation to maintain high cure speeds while ensuring the final film can withstand bending and impact [2].
In adhesive applications where environmental durability is critical, the C10 aliphatic chain of DDDA acts as a hydrophobic barrier. It reduces water sorption compared to shorter-chain diacrylates, preserving the adhesive's mechanical integrity and preventing delamination in high-humidity environments .
Irritant;Environmental Hazard